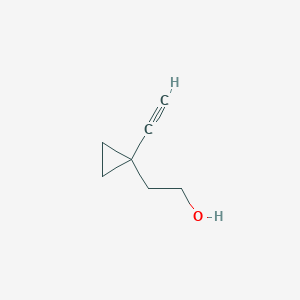

2-(1-Ethynylcyclopropyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethynylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7(3-4-7)5-6-8/h1,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXWBLYTPVXPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(1-Ethynylcyclopropyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthetic pathway for the preparation of 2-(1-ethynylcyclopropyl)ethanol, a molecule of interest for its potential applications in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing with the conversion of cyclopropanecarboxaldehyde to 1-ethynylcyclopropane via a Seyferth-Gilbert homologation, followed by the formation of a Grignard reagent and subsequent reaction with ethylene oxide to yield the target primary alcohol. This document provides detailed, adaptable experimental protocols for each synthetic transformation. All quantitative data, where available from analogous reactions, is summarized in structured tables. Furthermore, a logical workflow of the synthesis is presented using a Graphviz diagram.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds, imparting unique conformational constraints and metabolic stability. The incorporation of an ethynyl group provides a versatile handle for further chemical modifications, including click chemistry, making ethynylcyclopropane derivatives valuable building blocks in drug discovery and development. This guide outlines a feasible and efficient synthetic route to this compound, a bifunctional molecule with potential for elaboration into more complex structures.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process, which is depicted in the workflow diagram below. The synthesis begins with the readily available starting material, cyclopropanecarboxaldehyde.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 1-Ethynylcyclopropane

This step utilizes the Ohira-Bestmann modification of the Seyferth-Gilbert homologation to convert cyclopropanecarboxaldehyde into 1-ethynylcyclopropane.[1]

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| Cyclopropanecarboxaldehyde | 70.09 | 50 | 1.0 |

| Ohira-Bestmann Reagent | 190.14 | 60 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 100 | 2.0 |

| Methanol (MeOH), anhydrous | 32.04 | - | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |

Procedure:

-

To a stirred solution of the Ohira-Bestmann reagent (11.4 g, 60 mmol) in anhydrous methanol (200 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add potassium carbonate (13.8 g, 100 mmol) portion-wise.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of cyclopropanecarboxaldehyde (3.5 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to afford 1-ethynylcyclopropane as a colorless liquid.

Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.

Step 2: Formation of 1-Ethynylcyclopropylmagnesium Bromide

This step involves the deprotonation of 1-ethynylcyclopropane with a Grignard reagent to form the corresponding acetylide Grignard reagent.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| 1-Ethynylcyclopropane | 66.10 | 40 | 1.0 |

| Ethylmagnesium Bromide (1M in THF) | - | 40 | 1.0 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |

Procedure:

-

To a solution of 1-ethynylcyclopropane (2.64 g, 40 mmol) in anhydrous THF (80 mL) under an inert atmosphere at 0 °C, add ethylmagnesium bromide (40 mL of a 1.0 M solution in THF, 40 mmol) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The evolution of ethane gas should be observed.

-

The resulting solution of 1-ethynylcyclopropylmagnesium bromide is used directly in the next step.

Step 3: Synthesis of this compound

The final step involves the reaction of the Grignard reagent with ethylene oxide to introduce the 2-hydroxyethyl group.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |

| 1-Ethynylcyclopropylmagnesium Bromide | - | 40 | 1.0 |

| Ethylene Oxide | 44.05 | 48 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |

| Saturated Ammonium Chloride (aq.) | - | - | - |

Procedure:

-

Cool the freshly prepared solution of 1-ethynylcyclopropylmagnesium bromide (from Step 2) to 0 °C.

-

Slowly bubble ethylene oxide gas (2.11 g, 48 mmol) through the stirred solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. Caution: Ethylene oxide is a toxic and flammable gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield and Spectroscopic Data:

| Data Type | Expected Characteristics |

| Yield | 50-70% (estimated) |

| ¹H NMR | Resonances corresponding to the ethynyl proton (C≡C-H), the methylene protons of the ethanol side chain (-CH₂-CH₂-OH), and the cyclopropyl protons. |

| ¹³C NMR | Signals for the acetylenic carbons, the carbons of the ethanol side chain, and the cyclopropyl carbons. |

| IR | Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₇H₁₀O (110.15 g/mol ). |

Biological and Medicinal Context

While specific biological activities of this compound have not been reported, the cyclopropane motif is a key component in a variety of biologically active molecules. Cyclopropane-containing compounds are known to exhibit a range of activities including insecticidal, antifungal, antimicrobial, and antitumor effects.[2][3] The ethynyl group serves as a valuable functional handle for creating more complex molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is widely used in drug discovery to link molecular fragments.

The following diagram illustrates the general role of ethynyl-functionalized building blocks in medicinal chemistry.

Figure 2: Application of ethynyl-containing building blocks in drug discovery.

Conclusion

This technical guide provides a comprehensive and actionable synthetic route for the preparation of this compound. The proposed three-step synthesis is based on well-established and reliable organic transformations. While specific quantitative data for the target molecule is not yet available, the provided protocols, based on analogous reactions, offer a solid foundation for its successful synthesis in a laboratory setting. The unique combination of the cyclopropyl and ethynyl functionalities makes this compound a promising building block for the development of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to 2-(1-ethynylcyclopropyl)ethanol

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the chemical compound 2-(1-ethynylcyclopropyl)ethanol. However, extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific information regarding this molecule.

At present, there is no available data on the physicochemical properties, spectroscopic analysis, synthesis protocols, or biological activity of this compound.

This absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may have been investigated in proprietary research that is not publicly disclosed.

While we cannot provide specific data on this compound, this guide will offer a detailed examination of its constituent chemical moieties: the cyclopropane ring , the ethynyl group , and the ethanol backbone . By understanding the known properties and reactivities of these components, we can extrapolate potential characteristics and research avenues for the target molecule. This document will serve as a foundational resource for any future investigation into this compound.

Predicted Physicochemical Properties

Based on the structure of this compound, we can predict certain physicochemical properties. It is important to note that these are theoretical and would require experimental verification.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₀O | Derived from the chemical structure. |

| Molecular Weight | 110.15 g/mol | Calculated from the molecular formula. |

| Boiling Point | Moderately high | The presence of a hydroxyl group allows for hydrogen bonding, which would increase the boiling point relative to a non-hydroxylated analog. The rigid cyclopropane ring and ethynyl group may also influence intermolecular interactions. |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water | The ethanol portion of the molecule will impart some polarity and allow for solubility in alcohols, ethers, and other polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic cyclopropyl and ethynyl groups. |

| Appearance | Likely a colorless liquid at room temperature | Small, functionalized organic molecules of this molecular weight are typically liquids. |

| pKa | ~16-18 | The pKa of the hydroxyl proton is expected to be similar to that of other primary alcohols. |

Spectroscopic Characterization (Anticipated)

Should this compound be synthesized, the following spectroscopic signatures would be expected:

¹H NMR Spectroscopy

-

-CH₂-OH protons: A triplet.

-

-CH-OH proton: A triplet.

-

Cyclopropyl protons: Complex multiplets in the upfield region (typically 0.2-1.5 ppm).

-

Ethynyl proton (-C≡C-H): A singlet around 2.0-3.0 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.

¹³C NMR Spectroscopy

-

Quaternary cyclopropyl carbon (-C-C≡CH): A signal in the downfield region of the cyclopropyl carbons.

-

Other cyclopropyl carbons: Signals in the upfield region.

-

Alkynyl carbons (-C≡C-): Two distinct signals in the range of 65-90 ppm.

-

Carbon bearing the hydroxyl group (-CH₂-OH): A signal around 60-70 ppm.

-

Other methylene carbon: A signal slightly more upfield than the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C≡C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

-

C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.

Potential Synthetic Routes

While no specific synthesis for this compound has been reported, a plausible synthetic strategy can be proposed based on established organic chemistry reactions. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-ethynylcyclopropane. This could potentially be achieved from a suitable starting material like 1,1-dibromo-2-ethylcyclopropane via a double dehydrobromination reaction using a strong base such as sodium amide in liquid ammonia.

Step 2: Acetylation of 1-ethynylcyclopropane. The terminal alkyne could be deprotonated with a strong base (e.g., n-butyllithium) and then reacted with an acetylating agent like acetic anhydride to form 1-(1-ethynylcyclopropyl)ethan-1-one.

Step 3: Reduction of the ketone. The resulting ketone could be reduced to the desired alcohol, this compound, using a reducing agent such as sodium borohydride in a protic solvent like ethanol.

Potential Biological Activity and Research Applications

The unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a polar ethanol moiety suggests that this compound could exhibit interesting biological properties.

-

Enzyme Inhibition: The strained cyclopropane ring and the ethynyl group are known pharmacophores that can act as irreversible inhibitors of certain enzymes, particularly those in the cytochrome P450 family.

-

Metabolic Stability: The cyclopropane ring is often introduced into drug candidates to block metabolic oxidation at that position, potentially increasing the compound's half-life.

-

Click Chemistry: The terminal alkyne provides a handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which would be highly valuable for applications in chemical biology and drug discovery, such as target identification and the synthesis of bioconjugates.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to known neuromodulators and enzyme inhibitors, one could hypothesize its interaction with various signaling pathways. For instance, if it were to act as a modulator of a G-protein coupled receptor (GPCR), the downstream signaling cascade could be visualized as follows:

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its structural features suggest it could be a valuable tool in chemical biology and a promising scaffold for drug discovery. The immediate next steps for the scientific community should be the development of a robust synthetic route and the full characterization of its physicochemical and spectroscopic properties. Following this, in vitro and in vivo studies would be necessary to elucidate its biological activity and potential therapeutic applications. This document provides a theoretical framework to guide such future research endeavors.

Reactions of 2-(1-Ethynylcyclopropyl)ethanol: A Theoretical Overview and Guide to Potential Reactivity

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the potential reactivity of 2-(1-ethynylcyclopropyl)ethanol, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific published experimental data on this compound, this document provides a comprehensive overview based on the known reactivity of its constituent functional groups: a primary alcohol, a terminal alkyne, and a cyclopropane ring. The guide explores plausible reaction pathways, including intramolecular cyclizations and rearrangements, catalyzed by various transition metals and acids. This theoretical framework is intended to serve as a foundational resource for researchers designing synthetic routes and exploring the chemical space around this novel scaffold.

Introduction

The molecule this compound incorporates three key functional groups that suggest a rich and varied chemical reactivity: a primary alcohol, a terminal alkyne, and a strained cyclopropane ring. The close proximity of these groups, particularly the hydroxyl and ethynyl moieties, suggests a high propensity for intramolecular reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. This guide will systematically explore the potential transformations of this compound, drawing parallels from established reactivity patterns of similar structural motifs. While specific experimental data for this compound is not available in the current body of scientific literature, the principles outlined herein provide a robust predictive foundation for future synthetic investigations.

Predicted Reaction Pathways

The reactivity of this compound is anticipated to be dominated by transformations involving the interplay between its functional groups. Key potential reaction classes are detailed below.

Intramolecular Cyclization Reactions

The most probable reaction manifold for this compound involves intramolecular attack of the hydroxyl group onto the activated alkyne. This can be promoted by various catalysts, leading to different cyclized products.

2.1.1. Transition Metal-Catalyzed Cyclization:

-

Palladium, Gold, and Silver Catalysis: These soft metal catalysts are well-known to activate alkynes towards nucleophilic attack. In the case of this compound, coordination of the metal to the alkyne would render it sufficiently electrophilic for the tethered alcohol to attack. This could proceed via two regiochemically distinct pathways: a 5-exo-dig cyclization to form a five-membered dihydrofuran ring or a 6-endo-dig cyclization to yield a six-membered dihydropyran ring. The exo cyclization is generally favored kinetically according to Baldwin's rules.

2.1.2. Acid-Catalyzed Cyclization and Rearrangement:

-

Brønsted and Lewis Acid Catalysis: Protic or Lewis acids can also activate the alkyne for intramolecular nucleophilic addition of the alcohol. This pathway could lead to the formation of furan or pyran derivatives. Furthermore, the high strain energy of the cyclopropane ring makes it susceptible to acid-catalyzed ring-opening. This could occur in concert with or subsequent to the initial cyclization, potentially leading to more complex rearranged carbocyclic or heterocyclic products. For instance, protonation of the cyclopropane ring could induce a ring-opening to a homoallylic cation, which could then be trapped by the hydroxyl group or undergo further rearrangement.

Reactions Involving the Terminal Alkyne

Independent of the alcohol's participation, the terminal alkyne can undergo a variety of classical transformations.

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would allow for the introduction of various substituents at the terminus of the alkyne.

-

Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile synthesis of triazole-containing derivatives.

-

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne would yield the corresponding methyl ketone or aldehyde, respectively.

Reactions Involving the Cyclopropane Ring

The cyclopropane ring is a source of strain and unique reactivity.

-

Ring-Opening Reactions: As mentioned, acid-catalyzed ring-opening is a plausible pathway. Additionally, transition metal-catalyzed reactions can proceed with concomitant ring-opening of the cyclopropane, leading to a variety of linear or cyclized products. Radical-mediated ring-opening could also be explored.

Proposed Experimental Protocols

While specific conditions for this compound have not been reported, the following general protocols, adapted from literature on similar substrates, can serve as a starting point for investigation.

Table 1: Proposed General Conditions for Key Transformations

| Reaction Type | Catalyst/Reagent | Solvent | Temperature Range (°C) | Expected Product Class |

| Intramolecular Hydroalkoxylation | PdCl₂(PPh₃)₂, AuCl(PPh₃)/AgOTf, AgOTf | Dioxane, Toluene | 25 - 100 | Dihydrofurans, Dihydropyrans |

| Acid-Catalyzed Cyclization | p-TsOH, H₂SO₄, BF₃·OEt₂ | CH₂Cl₂, MeCN | 0 - 80 | Furans, Pyrans, Rearranged carbocycles/heterocycles |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, Aryl/Vinyl Halide | THF, DMF | 25 - 80 | Aryl/Vinyl substituted alkynes |

| Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate, Organic Azide | t-BuOH/H₂O | 25 | 1,2,3-Triazoles |

Visualization of Potential Reaction Pathways

The following diagrams illustrate the key predicted reaction pathways for this compound.

Caption: Proposed intramolecular cyclization pathways.

Caption: Potential reactions of the terminal alkyne.

Conclusion

While direct experimental evidence for the reactions of this compound is currently unavailable, a robust framework for its potential reactivity can be constructed based on the well-established chemistry of its constituent functional groups. The molecule is primed for intramolecular cyclization reactions to afford five- and six-membered oxygen-containing heterocycles, with transition metal and acid catalysis representing promising avenues for exploration. Furthermore, the terminal alkyne and cyclopropane ring offer orthogonal handles for a variety of synthetic transformations. This guide provides a theoretical foundation and a set of starting points for experimental investigation, which will be crucial in unlocking the synthetic potential of this intriguing molecule for applications in drug discovery and materials science. It is anticipated that future research in this area will validate and expand upon the predictive models presented herein.

Spectral Data for 2-(1-ethynylcyclopropyl)ethanol: A Search for Available Information

A comprehensive search for publicly available spectral data (¹H NMR, ¹³C NMR, IR, and MS) and associated experimental protocols for 2-(1-ethynylcyclopropyl)ethanol did not yield specific results for this molecule. Scientific literature and chemical databases readily accessible through standard search methods do not appear to contain a detailed characterization of this particular compound.

While it is not possible to provide a detailed technical guide with quantitative data tables and specific experimental methodologies as requested, this report can offer general expectations for the spectral features of this compound based on the known spectral properties of its constituent functional groups: the ethynyl group, the cyclopropyl ring, and the primary alcohol. This theoretical analysis can serve as a preliminary guide for researchers who may synthesize or encounter this compound.

Expected Spectral Characteristics

The structure of this compound suggests the following anticipated spectral data:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Cyclopropyl Protons: The methylene protons on the cyclopropyl ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm.

-

Ethynyl Proton: A sharp singlet corresponding to the acetylenic proton (≡C-H) would likely be observed in the range of 2.0-3.0 ppm.

-

Methylene Protons: The two protons of the ethyl group (-CH₂-) adjacent to the alcohol and the cyclopropyl ring would likely appear as a triplet or a more complex multiplet, deshielded by the oxygen atom, in the region of 3.5-4.0 ppm.

-

Hydroxyl Proton: The alcohol proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically ranging from 1.0 to 5.0 ppm.

-

-

¹³C NMR:

-

Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring would be expected to resonate at relatively high field, typically between 5 and 20 ppm. The quaternary cyclopropyl carbon attached to the ethynyl and ethyl groups would be further downfield.

-

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group would appear in the range of 65-90 ppm.

-

Methylene Carbon: The carbon of the -CH₂- group would be deshielded by the hydroxyl group and is expected to appear in the 60-70 ppm region.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band characteristic of the alcohol O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹.

-

C≡C-H Stretch: A sharp, moderately intense absorption corresponding to the acetylenic C-H stretch should appear around 3300 cm⁻¹.

-

C≡C Stretch: A weak absorption for the carbon-carbon triple bond stretch is anticipated in the range of 2100-2140 cm⁻¹.

-

C-H Stretches (Aliphatic): Absorptions for the C-H stretching vibrations of the cyclopropyl and ethyl groups would be expected just below 3000 cm⁻¹.

-

C-O Stretch: A strong band for the C-O stretching vibration of the primary alcohol would likely be observed in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve:

-

Loss of water (M-18): A common fragmentation for alcohols.

-

Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclopropyl ring.

-

Loss of the ethynyl group (M-25).

-

Fragmentation of the cyclopropyl ring.

Logical Workflow for Spectral Analysis

Should a researcher synthesize this compound, the logical workflow for its spectral characterization would be as follows:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Computational Study of Ethynylcyclopropane Conformations

Ethynylcyclopropane, a molecule of interest in medicinal chemistry and materials science, possesses a conformational flexibility that is crucial to its interaction with biological targets and its material properties. This guide provides a comprehensive overview of the computational methodologies used to study the conformational landscape of ethynylcyclopropane, presents a framework for data analysis, and illustrates the key relationships using workflow diagrams.

Introduction to Ethynylcyclopropane Conformations

Ethynylcyclopropane (or cyclopropylacetylene) is a small hydrocarbon featuring a cyclopropyl ring attached to an ethynyl group. The molecule's conformational flexibility arises from the rotation around the single bond connecting the sp-hybridized carbon of the ethynyl group to an sp³-hybridized carbon of the cyclopropane ring. This rotation gives rise to different spatial arrangements of the ethynyl group relative to the plane of the cyclopropane ring.

Computational chemistry serves as a powerful tool to investigate these conformations, providing insights into their relative stabilities, the energy barriers separating them, and their geometric parameters. Such studies are essential for understanding the molecule's reactivity, spectroscopic properties, and potential as a building block in drug design.

Computational Methodologies

A robust computational protocol is essential for accurately characterizing the conformational space of ethynylcyclopropane. The following outlines a state-of-the-art approach, drawing from established computational practices for flexible molecules.

2.1. Conformational Search

The initial step involves a broad exploration of the potential energy surface to identify all possible low-energy conformers.

-

Method: A common approach is to use a molecular mechanics force field, such as MMFF94s, to perform a systematic or stochastic conformational search. This involves rotating the dihedral angle between the ethynyl group and the cyclopropane ring in small increments and minimizing the energy of each resulting structure.

-

Software: Packages like Spartan or Avogadro can be employed for this initial search.

2.2. Geometry Optimization and Frequency Calculations

The conformers identified in the initial search are then subjected to more accurate quantum mechanical calculations.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. A Pople-style basis set, such as 6-31+G(d,p), which includes diffuse functions and polarization functions, is typically sufficient for molecules of this size.

-

Procedure: Each conformer's geometry is optimized to find the local minimum on the potential energy surface. Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Software: Gaussian, ORCA, or Q-Chem are standard quantum chemistry software packages for these calculations.

2.3. High-Accuracy Single-Point Energy Calculations

To obtain highly accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more computationally expensive but more accurate method.

-

Method: Coupled-cluster theory, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), provides highly accurate energies. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method offers a computationally efficient alternative for larger molecules without significant loss of accuracy. A larger basis set, such as a correlation-consistent basis set (e.g., cc-pVTZ), is recommended for these calculations.

-

Procedure: A single-point energy calculation is performed for each optimized conformer. The relative energies of the conformers are then determined by comparing their total energies, including ZPVE corrections from the DFT calculations.

2.4. Transition State Search and Rotational Barrier Calculation

To determine the energy barrier for interconversion between conformers, a search for the transition state (TS) connecting them is necessary.

-

Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method or a Berny optimization to a first-order saddle point can be used to locate the transition state.

-

Procedure: The TS search is initiated with a guess structure that is intermediate between the two conformers. A frequency calculation on the optimized TS geometry is then performed to verify that it is a true transition state (i.e., has exactly one imaginary frequency). The rotational energy barrier is the difference in energy between the transition state and the most stable conformer.

Data Presentation: Conformational Energies and Rotational Barriers

The results of the computational studies should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables present a representative set of data that would be expected from a computational study of ethynylcyclopropane.

Table 1: Relative Energies of Ethynylcyclopropane Conformers

| Conformer | Dihedral Angle (H-C-C≡C) | Relative Energy (kcal/mol) (B3LYP/6-31+G(d,p)) | Relative Energy (kcal/mol) (DLPNO-CCSD(T)/cc-pVTZ) |

| gauche | ~60° | 0.20 | 0.15 |

| anti | 180° | 0.00 | 0.00 |

Note: The anti conformer is the global minimum. Energies are ZPVE-corrected.

Table 2: Rotational Barriers of Ethynylcyclopropane

| Transition | Transition State (TS) Dihedral Angle | Rotational Barrier (kcal/mol) (from anti) | Rotational Barrier (kcal/mol) (from gauche) |

| anti → gauche | ~120° | 2.50 | 2.35 |

| gauche → gauche' | ~0° (eclipsed) | 3.00 | 2.85 |

Note: The rotational barrier is the energy difference between the transition state and the initial conformer.

Visualization of Computational Workflows and Relationships

Visual diagrams are invaluable for understanding the relationships between different conformers and the computational steps involved in their study.

4.1. Conformational Interconversion Pathway

The following diagram illustrates the potential energy surface for the rotation around the C-C single bond in ethynylcyclopropane, showing the interconversion between the anti and gauche conformers.

Caption: Potential energy diagram for ethynylcyclopropane conformational interconversion.

4.2. Computational Workflow for Conformational Analysis

This diagram outlines the logical flow of a typical computational study of molecular conformations.

Caption: A typical computational workflow for conformational analysis.

Conclusion

The computational study of ethynylcyclopropane conformations provides valuable insights into its structure, stability, and dynamics. By employing a multi-step computational protocol involving conformational searching, quantum mechanical geometry optimizations, high-accuracy energy calculations, and transition state analysis, a detailed picture of the molecule's potential energy surface can be obtained. The clear presentation of quantitative data in tables and the visualization of workflows and energy landscapes are crucial for the effective communication and interpretation of these results, ultimately aiding in the rational design of new molecules for pharmaceutical and materials applications.

An In-depth Technical Guide on the Synthesis of Ethynylcyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of ethynylcyclopropane derivatives. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details key synthetic strategies, provides experimental protocols, and presents quantitative data to facilitate the practical application of these methods. Furthermore, it explores the significance of ethynylcyclopropane derivatives as enzyme inhibitors.

Introduction to Ethynylcyclopropane Derivatives

The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation into drug candidates can significantly enhance pharmacological properties such as potency, metabolic stability, and target selectivity. When combined with the ethynyl group, a versatile functional handle for further molecular elaboration, the ethynylcyclopropane scaffold becomes a highly valuable building block in medicinal chemistry. These derivatives have shown promise as mechanism-based inhibitors of key enzymes, including Monoamine Oxidases (MAOs) and Cytochrome P450s, making them attractive targets for the development of novel therapeutics for neurological disorders and other diseases.

Core Synthetic Strategies

Several robust methods have been developed for the synthesis of ethynylcyclopropane and its derivatives. The choice of a particular method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The following sections outline the most prominent and widely used synthetic strategies.

One-Pot Synthesis from Acyclic Precursors

A convenient and efficient one-pot procedure allows for the synthesis of the parent cyclopropylacetylene from the commercially available 5-chloro-1-pentyne. This method involves a metalation followed by an intramolecular cyclization.

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a powerful reaction for the conversion of aldehydes and ketones into terminal alkynes with a one-carbon extension. This method is particularly useful for the synthesis of ethynylcyclopropanes starting from readily available cyclopropanecarboxaldehydes. The reaction typically employs the Bestmann-Ohira reagent, a milder and more versatile alternative to the original Seyferth-Gilbert reagent.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction is highly valuable for the synthesis of aryl- and vinyl-substituted ethynylcyclopropane derivatives. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

Quantitative Data on Synthetic Methods

To facilitate comparison and selection of the most appropriate synthetic route, the following tables summarize the yields of various ethynylcyclopropane derivatives prepared using the aforementioned methods.

Table 1: One-Pot Synthesis of Cyclopropylacetylene

| Starting Material | Reagents | Solvent | Temperature | Yield (%) |

| 5-chloro-1-pentyne | n-Butyllithium | Cyclohexane | 0 °C to reflux | 58 |

Table 2: Seyferth-Gilbert Homologation for the Synthesis of Ethynylcyclopropanes

| Substrate (Cyclopropanecarboxaldehyde derivative) | Reagent | Base | Solvent | Temperature | Yield (%) |

| Cyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | High |

| 2-Phenylcyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | Good |

| 2,2-Dimethylcyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | Moderate-Good |

| Note: Specific yield percentages for substituted derivatives can vary and are often reported in the high 70s to low 90s in the literature. |

Table 3: Sonogashira Coupling for the Synthesis of Aryl-Substituted Ethynylcyclopropanes

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature | Yield (%) |

| Iodobenzene | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 95 |

| 4-Iodotoluene | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 92 |

| 1-Bromo-4-nitrobenzene | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 °C | 85 |

| 2-Bromopyridine | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 °C | 78 |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol for the One-Pot Synthesis of Cyclopropylacetylene

Materials:

-

5-chloro-1-pentyne

-

n-Butyllithium (in cyclohexane)

-

Cyclohexane (anhydrous)

-

Saturated aqueous ammonium chloride

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalizing addition funnel

-

Reflux condenser

-

Nitrogen inlet

Procedure:

-

Equip the flask with the stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere.

-

Charge the flask with 5-chloro-1-pentyne (1.0 mol) and 250 mL of cyclohexane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add n-butyllithium (2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20 °C.

-

After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours.

-

Cool the reaction mixture to 0-10 °C and carefully quench by the dropwise addition of 750 mL of saturated aqueous ammonium chloride. Caution: The quench is highly exothermic.

-

Separate the lower aqueous layer. The upper organic layer contains the product.

-

Purify the cyclopropylacetylene by fractional distillation. The product typically boils at 51-53 °C.

General Protocol for Seyferth-Gilbert Homologation

Materials:

-

Aldehyde (e.g., cyclopropanecarboxaldehyde)

-

Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

-

Potassium carbonate (K₂CO₃)

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Round-bottomed flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the aldehyde (1.0 equiv) in a mixture of methanol and THF.

-

Add potassium carbonate (2.0-3.0 equiv) to the solution.

-

To the stirred suspension, add a solution of the Bestmann-Ohira reagent (1.1-1.5 equiv) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkyne by flash column chromatography.

Mechanism of Action: Ethynylcyclopropane Derivatives as Enzyme Inhibitors

Ethynylcyclopropane derivatives, particularly those containing an amine functionality, have emerged as potent mechanism-based inhibitors of Monoamine Oxidase (MAO). MAOs are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

The inhibitory mechanism of cyclopropylamine-containing compounds involves a complex series of steps within the enzyme's active site, leading to the irreversible inactivation of the enzyme.

Caption: Mechanism-based inhibition of MAO by an ethynylcyclopropylamine derivative.

The process begins with the inhibitor binding to the active site of the MAO enzyme. A single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized flavin adenine dinucleotide (FAD) cofactor generates a cyclopropylaminyl radical cation and the one-electron reduced flavin semiquinone (FADH•).[2] The highly strained cyclopropane ring of the radical cation then undergoes rapid ring opening to form a more stable, rearranged carbon-centered radical. This reactive radical intermediate subsequently forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3]

Experimental and Analytical Workflow

The synthesis and characterization of ethynylcyclopropane derivatives follow a standard workflow in organic chemistry.

References

Reactions of Terminal Alkynes in Organic Synthesis: A Technical Guide

Terminal alkynes are foundational building blocks in modern organic synthesis, prized for the reactivity of their C(sp)-H bond and the carbon-carbon triple bond. This unique combination allows for a diverse array of transformations, making them indispensable synthons in the construction of complex molecules, from pharmaceuticals to advanced materials. The high electron density of the π-systems and the acidity of the terminal proton (pKa ≈ 25) are the cornerstones of their chemical versatility.[1] This guide provides an in-depth overview of the core reactions of terminal alkynes, tailored for researchers, scientists, and professionals in drug development.

Sonogashira Coupling: Formation of Aryl and Vinyl Alkynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, such as diethylamine or diisopropylamine.[3][4] This method is a cornerstone for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in natural products and pharmaceuticals like tazarotene, a treatment for psoriasis.[5][6]

Reaction Mechanism

The mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.[4]

-

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[4]

-

Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]

Quantitative Data for Sonogashira Coupling

| Entry | Aryl/Vinyl Halide | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine/THF | RT | 89[4] |

| 2 | 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | RT | 95 |

| 3 | Bromobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | BuNH₂ / Benzene | 60 | 98 |

| 4 | Vinyl Bromide | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / Benzene | RT | 90 |

| 5 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ / Dioxane | 100 | 85 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.025-0.1 eq).

-

Solvent and Reagents : Add anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[4]

-

Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture at room temperature.

-

Reaction : Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.[4] For less reactive halides (e.g., chlorides), heating may be required.

-

Work-up : Dilute the reaction mixture with an ether (e.g., Et₂O) and filter through a pad of Celite®, washing with additional ether.[4]

-

Purification : Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. It involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted-1,2,3-triazole.[7][] This reaction is prized for its high efficiency, mild reaction conditions, broad functional group tolerance, and bio-orthogonality.[9] These features make it exceptionally valuable in drug discovery, bioconjugation, and materials science.[10][11]

Reaction Mechanism

The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7][10]

-

Copper-Acetylide Formation : The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination : The azide coordinates to the copper center.

-

Cycloaddition : A stepwise cycloaddition occurs, forming a six-membered copper-containing intermediate.

-

Ring Contraction & Protonolysis : This intermediate rearranges and, upon protonolysis, releases the stable triazole product and regenerates the active Cu(I) catalyst.

Quantitative Data for CuAAC Reactions

| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Propargyl alcohol | Benzyl azide | CuSO₄ / Na-Ascorbate | H₂O/t-BuOH | RT | >95 |

| 2 | Phenylacetylene | 1-Azidohexane | CuI | THF | RT | 91 |

| 3 | 4-Ethynylanisole | 3-Azidopropan-1-ol | CuSO₄ / Na-Ascorbate / THPTA | H₂O | RT | 98[7] |

| 4 | Propargyl-PEG | Azido-functionalized peptide | CuSO₄ / Na-Ascorbate / TBTA | aq. Buffer | RT | >90[7] |

*TBTA: tris(benzyltriazolylmethyl)amine, THPTA: tris(3-hydroxypropyltriazolylmethyl)amine are stabilizing ligands.[7]

Experimental Protocol: General Procedure for CuAAC

This protocol is adapted for bioconjugation applications.[10][11]

-

Stock Solutions :

-

Prepare a 100 mM solution of CuSO₄ in water.[11]

-

Prepare a 200 mM solution of a stabilizing ligand (e.g., THPTA) in water.[11]

-

Prepare a 100 mM solution of sodium ascorbate in water (freshly made).[11]

-

Prepare stock solutions of the alkyne-functionalized biomolecule and the azide-functionalized cargo in an appropriate buffer (e.g., PBS).

-

-

Catalyst Premix : In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow it to stand for 2-3 minutes to form the Cu(I)-ligand complex.[11]

-

Reaction Mixture : In a separate tube, combine the alkyne-biomolecule solution with the azide-cargo (a molar excess of the cargo, typically 4-10 eq, is used).[11]

-

Initiation : Add the premixed catalyst complex to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 25-40 equivalents relative to the azide).[11]

-

Incubation : Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently-labeled components.

-

Purification : The purification method depends on the application. For proteins or antibodies, this may involve size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and byproducts.

Alkyne Metathesis

Alkyne metathesis is a powerful reaction that redistributes, or scrambles, alkylidyne groups, leading to the formation of new carbon-carbon triple bonds.[12][13] Catalyzed by metal-alkylidyne complexes (typically of molybdenum or tungsten), this reaction is analogous to the more widely known olefin metathesis.[12][14] It is particularly useful for the synthesis of macrocycles via Ring-Closing Alkyne Metathesis (RCAM) and for creating complex internal alkynes from simpler terminal alkynes.[14]

Reaction Mechanism

The generally accepted mechanism, first proposed by Katz, proceeds through the formation of a metallacyclobutadiene intermediate.[12]

-

[2+2] Cycloaddition : The metal-alkylidyne catalyst [M≡CR] reacts with an alkyne (R¹-C≡C-R²) in a formal [2+2] cycloaddition to form a metallacyclobutadiene intermediate.

-

Cycloreversion : This intermediate can undergo a cycloreversion in a different manner, releasing a new alkyne (R¹-C≡C-R) and a new metal-alkylidyne complex ([M≡CR²]).

-

Catalytic Turnover : The newly formed metal-alkylidyne continues the catalytic cycle. For terminal alkynes, a homodimerization often occurs, releasing a volatile side product like acetylene, which drives the reaction forward.[12]

Quantitative Data for Alkyne Metathesis

| Entry | Substrate(s) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reaction Type |

| 1 | 1,8-Bis(phenylethynyl)anthracene | Schrock's Catalyst [Mo] | Toluene | 80 | 85 | RCAM |

| 2 | 5-Decyne | [Mo(CO)₆] / Phenol | Heptane | 160 | ~50 (Equilibrium) | Homo-metathesis |

| 3 | 1-Phenyl-1-propyne | [W(CPh)(OtBu)₃] | Toluene | 25 | >90 | Cross-metathesis |

| 4 | Diethyl dipropargylmalonate | Fürstner's Catalyst [Mo] | Toluene | 80 | 91 | RCAM |

Experimental Protocol: General Procedure for RCAM

-

Setup : All manipulations should be performed using standard Schlenk techniques or in a glovebox under an inert atmosphere.

-

Solvent and Substrate : In a Schlenk flask, dissolve the di-alkyne substrate (1.0 eq) in a dry, degassed solvent (e.g., toluene).

-

Catalyst Addition : Add the alkyne metathesis catalyst (e.g., Schrock's molybdenum catalyst, 0.05-0.10 eq) to the solution.

-

Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). The reaction is often driven by the removal of a volatile alkyne byproduct (e.g., 2-butyne), which can be facilitated by applying a vacuum or a slow stream of argon.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Work-up : After completion, cool the reaction to room temperature and quench by opening it to the air, which deactivates the catalyst.

-

Purification : Remove the solvent under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the macrocyclic product.

Hydrofunctionalization of Terminal Alkynes

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. This atom-economical process is a direct method for producing functionalized alkenes.[15] The regioselectivity of the addition is a key challenge, leading to either Markovnikov products (X adds to the more substituted carbon) or anti-Markovnikov products (X adds to the terminal carbon).

-

Hydration : The addition of water, typically catalyzed by mercury(II) or gold salts, follows Markovnikov's rule to produce an enol that tautomerizes to a methyl ketone.[16][17]

-

Hydroboration-Oxidation : This two-step process uses a borane reagent followed by oxidative work-up. It proceeds with anti-Markovnikov selectivity to yield an aldehyde after tautomerization of the enol intermediate.[17]

-

Other Hydrofunctionalizations : A wide range of H-X compounds (where X can be NR₂, SR, SiR₃, etc.) can be added across the triple bond, often with transition metal catalysts controlling the regioselectivity.[15]

Quantitative Data for Hydrofunctionalization

| Entry | Alkyne | Reagent(s) | Catalyst | Product Type | Yield (%) |

| 1 | 1-Octyne | H₂O, H₂SO₄ | HgSO₄ | Methyl Ketone | 85 |

| 2 | Phenylacetylene | H₂O | AuCl₃ | Acetophenone | 98 |

| 3 | 1-Hexyne | 1. Sia₂BH; 2. H₂O₂, NaOH | - | Aldehyde | 92 |

| 4 | Cyclohexylacetylene | Ph₂SiH₂ | [Rh(COD)Cl]₂ | Vinylsilane | 90 |

Experimental Protocol: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

-

Hydroboration : To a solution of the terminal alkyne (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN or another sterically hindered borane (1.1 eq) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours until the alkyne is consumed (monitored by TLC/GC-MS).

-

Oxidation : Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by aqueous NaOH solution (e.g., 3M), and then slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise excessively.

-

Work-up : Stir the mixture at room temperature for 2-4 hours. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting aldehyde by flash chromatography or distillation.

References

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. broadpharm.com [broadpharm.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axispharm.com [axispharm.com]

- 12. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. organicreactions.org [organicreactions.org]

- 15. Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Synthesis and Reactions of 2-(cyclopropyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(cyclopropyl)ethanol is a valuable building block in organic synthesis, finding application in the preparation of a variety of more complex molecules, including pharmaceutical intermediates. Its unique structural motif, combining a primary alcohol with a strained cyclopropane ring, imparts specific reactivity that can be harnessed for diverse chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-(cyclopropyl)ethanol, presenting detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Synthesis of 2-(cyclopropyl)ethanol

The preparation of 2-(cyclopropyl)ethanol can be efficiently achieved through the reduction of readily available cyclopropyl-containing carboxylic acids or their corresponding esters. Two primary methods are highlighted: the reduction of ethyl cyclopropylacetate using lithium aluminum hydride (LAH) and the catalytic hydrogenation of the same ester.

Reduction of Ethyl Cyclopropylacetate with Lithium Aluminum Hydride

The reduction of esters to primary alcohols using lithium aluminum hydride is a robust and widely used transformation. This method offers high yields and is generally applicable to a broad range of substrates.

Experimental Protocol:

A solution of ethyl cyclopropylacetate (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.0-1.5 eq.) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for a specified period, typically ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2-(cyclopropyl)ethanol.

| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |

| Ethyl cyclopropylacetate | LiAlH₄ | Diethyl ether | 4 h | 0 °C to rt | >90% |

Table 1: Reduction of Ethyl Cyclopropylacetate with LiAlH₄

Figure 1: Synthesis of 2-(cyclopropyl)ethanol via LAH reduction.

Catalytic Hydrogenation of Ethyl Cyclopropylacetate

Catalytic hydrogenation offers a milder alternative to metal hydride reduction and is often preferred in industrial settings due to safety and cost considerations. Raney Nickel and Palladium on carbon are commonly employed catalysts for the reduction of esters to alcohols.

Experimental Protocol:

Ethyl cyclopropylacetate (1.0 eq.) is dissolved in a suitable solvent, such as ethanol. The catalyst, typically Raney Nickel or 5-10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 50-100 atm) in a high-pressure reactor. The reaction is heated to a temperature ranging from 100 to 200 °C and stirred for several hours until the uptake of hydrogen ceases. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation to give 2-(cyclopropyl)ethanol.

| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Yield |

| Ethyl cyclopropylacetate | Raney Nickel | Ethanol | 100 atm | 150 °C | High |

| Ethyl cyclopropylacetate | 10% Pd/C | Ethanol | 70 atm | 120 °C | Good |

Table 2: Catalytic Hydrogenation of Ethyl Cyclopropylacetate

Figure 2: Catalytic hydrogenation of ethyl cyclopropylacetate.

Reactions of 2-(cyclopropyl)ethanol

The primary alcohol functionality of 2-(cyclopropyl)ethanol allows for a range of classical transformations, while the presence of the cyclopropyl ring can influence reactivity and provide pathways to unique products.

Oxidation to Cyclopropylacetaldehyde

The selective oxidation of 2-(cyclopropyl)ethanol to the corresponding aldehyde, cyclopropylacetaldehyde, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are particularly effective for this transformation.[1][2]

2.1.1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[2] This method is known for its mild conditions and high yields.[1]

Experimental Protocol:

To a solution of oxalyl chloride (1.5 eq.) in dichloromethane (DCM) at -78 °C is added DMSO (2.2 eq.) dropwise. After stirring for a short period, a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in DCM is added, and the mixture is stirred for 30-60 minutes. Triethylamine (5.0 eq.) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude cyclopropylacetaldehyde can be purified by distillation.

2.1.2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a convenient and mild method for oxidizing primary alcohols to aldehydes.[3]

Experimental Protocol:

To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature. The reaction is stirred for 1-3 hours until completion (monitored by TLC). The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate, and concentrated to give cyclopropylacetaldehyde.

| Reaction | Reagents | Solvent | Temperature | Yield |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 °C to rt | High |

| DMP Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | >90% |

Table 3: Oxidation of 2-(cyclopropyl)ethanol to Cyclopropylacetaldehyde

Figure 3: Oxidation of 2-(cyclopropyl)ethanol.

Esterification

As a primary alcohol, 2-(cyclopropyl)ethanol readily undergoes esterification with carboxylic acids or their derivatives.

2.2.1. Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid.[4]

Experimental Protocol:

2-(cyclopropyl)ethanol (1.0 eq.) and a carboxylic acid (e.g., acetic acid, 1.2 eq.) are dissolved in a suitable solvent (or the excess carboxylic acid can serve as the solvent). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux for several hours, with removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. After cooling, the reaction mixture is diluted with an organic solvent like diethyl ether and washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the corresponding ester, which can be purified by distillation.

2.2.2. Acylation with Acetic Anhydride

A more rapid method for esterification involves the use of an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the carboxylic acid byproduct.

Experimental Protocol:

To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C is added acetic anhydride (1.2-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) if necessary. The reaction is stirred at room temperature until completion. The mixture is then diluted with an organic solvent and washed sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to yield the acetate ester.

| Reaction | Reagents | Conditions | Yield |

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Reflux | Good |

| Acylation | Acetic anhydride, Pyridine | rt | High |

Table 4: Esterification of 2-(cyclopropyl)ethanol

Figure 4: Esterification of 2-(cyclopropyl)ethanol.

Conversion to 2-(cyclopropyl)ethyl Bromide

The hydroxyl group of 2-(cyclopropyl)ethanol can be converted to a good leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. This is commonly achieved using phosphorus tribromide (PBr₃) or the Appel reaction.

Experimental Protocol (using PBr₃):

To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in a dry, non-polar solvent like diethyl ether or dichloromethane, cooled to 0 °C, is added phosphorus tribromide (0.33-0.5 eq.) dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting 2-(cyclopropyl)ethyl bromide is typically purified by distillation.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 2-(cyclopropyl)ethanol | PBr₃ | Diethyl ether | 0 °C to rt | Good |

| 2-(cyclopropyl)ethanol | CBr₄, PPh₃ | CH₂Cl₂ | rt | High |

Table 5: Synthesis of 2-(cyclopropyl)ethyl Bromide

Figure 5: Conversion to 2-(cyclopropyl)ethyl bromide.

Formation and Reactions of 2-(cyclopropyl)ethyl Tosylate

Conversion of the alcohol to a tosylate is another effective strategy for activating the hydroxyl group for nucleophilic substitution.

Experimental Protocol (Tosylation):

To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) or pyridine in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portionwise. The reaction is stirred at 0 °C and then at room temperature until the starting material is consumed. The reaction is quenched with water, and the layers are separated. The organic layer is washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine. After drying and concentration, the crude 2-(cyclopropyl)ethyl tosylate is often used without further purification or can be purified by chromatography.

The resulting tosylate is an excellent substrate for Sₙ2 reactions. For example, it can be reacted with sodium azide to produce 2-(cyclopropyl)ethyl azide.[5]

| Starting Material | Reagent | Base | Solvent | Product |

| 2-(cyclopropyl)ethanol | TsCl | Triethylamine | CH₂Cl₂ | 2-(cyclopropyl)ethyl tosylate |

Table 6: Tosylation of 2-(cyclopropyl)ethanol

Figure 6: Tosylation and subsequent substitution.

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, although this is generally less facile for simple alkylcyclopropanes compared to those bearing activating groups. Acid-catalyzed ring-opening with hydrohalic acids can lead to the formation of halohydrins or dihalides, depending on the reaction conditions. For instance, reaction with hydrobromic acid could potentially lead to ring-opened products. However, specific and high-yielding protocols for the ring-opening of 2-(cyclopropyl)ethanol itself are not well-documented in the literature, and such reactions may lead to a mixture of products. The Swern oxidation conditions have been noted to be mild enough to avoid rearrangement of acid-sensitive cyclopropanemethanol moieties.[2]

Conclusion

2-(cyclopropyl)ethanol is a versatile synthetic intermediate that can be prepared efficiently from common starting materials. Its primary alcohol functionality undergoes a wide array of standard chemical transformations, providing access to a diverse range of cyclopropyl-containing building blocks. While the cyclopropane ring is relatively stable under many reaction conditions, its inherent strain offers potential for unique ring-opening transformations under more forcing conditions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important molecule.

References

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Appel Reaction [organic-chemistry.org]

- 4. Appel reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2-(1-Ethynylcyclopropyl)ethanol in Medicinal Chemistry: An Overview

Despite a comprehensive search of scientific literature and chemical databases, specific applications of 2-(1-ethynylcyclopropyl)ethanol in medicinal chemistry remain undocumented. This particular molecule has not been identified as a key component in any publicly disclosed drug discovery programs, nor are there published studies detailing its synthesis and biological evaluation.

While direct information is unavailable, an analysis of its structural components—the cyclopropyl ring, the ethynyl group, and the ethanol moiety—can provide theoretical insights into its potential, yet currently unexplored, roles in medicinal chemistry. The unique combination of these functional groups suggests that this compound could serve as a versatile building block in the synthesis of novel therapeutic agents.

Theoretical Potential and Structural Significance

The interest in compounds featuring cyclopropyl and ethynyl groups stems from their established value in drug design.

The Cyclopropyl Moiety: This small, strained ring system is a bioisostere for various functional groups, including gem-dimethyl groups and unsaturated bonds. Its incorporation into drug candidates can offer several advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Conformational Rigidity: Its rigid nature can help in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

-

Lipophilicity Modulation: It can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The Ethynyl Group: The carbon-carbon triple bond is a feature present in numerous approved drugs. Its utility in medicinal chemistry is multifaceted:

-

Target Interaction: The linear geometry and electron-rich nature of the ethynyl group can lead to specific and strong interactions with biological targets, such as enzymes and receptors.

-

Pharmacophore: It can act as a key recognition element for a biological target.

-

Synthetic Handle: The terminal alkyne provides a reactive handle for "click chemistry" reactions, enabling the straightforward linkage of the molecule to other fragments or probes for biological studies.

The presence of a primary alcohol in this compound further enhances its potential as a synthetic intermediate, allowing for a variety of chemical transformations to build more complex molecular architectures.

Postulated Synthetic Pathways

Although no specific synthesis for this compound is reported, plausible synthetic routes can be envisioned based on established organic chemistry principles. A potential synthetic workflow could involve the creation of a 1-ethynylcyclopropyl precursor followed by the introduction of the ethanol side chain.

Figure 1: Postulated synthetic pathways to this compound.

Future Research Directions

The absence of data on this compound presents an opportunity for new research avenues. Future work could focus on:

-

Development of a robust synthetic protocol for the efficient and scalable production of this compound.

-

Exploration of its utility as a scaffold for the synthesis of novel compound libraries. A potential workflow for such a discovery process is outlined below.

-

Biological screening of these new derivatives against a range of therapeutic targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential lead compounds.

Application Notes: 2-(1-ethynylcyclopropyl)ethanol as a Novel Molecular Probe for Target Identification and Pathway Elucidation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1-ethynylcyclopropyl)ethanol is a novel, versatile molecular probe designed for the identification and characterization of protein targets within complex biological systems. Its unique structure, featuring a reactive ethynyl group and a cyclopropyl moiety, allows for its use in a variety of applications, including target deconvolution for novel therapeutics, elucidation of signaling pathways, and activity-based protein profiling (ABPP). The terminal alkyne serves as a "clickable" handle for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry. This enables the sensitive and specific detection, enrichment, and identification of proteins that interact with the probe.

Principle of Action: The utility of this compound as a molecular probe is predicated on its ability to form a covalent linkage with specific protein targets. The cyclopropyl group can be activated by specific enzymes, leading to the formation of a reactive intermediate that covalently modifies a nearby amino acid residue (e.g., cysteine, lysine, or serine) in the active site of the target protein. Once covalently attached, the ethynyl group is available for "click" chemistry, allowing for the attachment of a biotin tag for affinity purification or a fluorescent tag for imaging.

Key Applications:

-

Target Identification of Covalent Inhibitors: For a drug candidate that is a known or suspected covalent inhibitor, a derivative incorporating the this compound warhead can be synthesized. This probe can then be used to identify the specific protein targets of the drug in a cellular context.

-